6-Bromo-3-cyano-2-fluorobenzoic acid
Description
6-Bromo-3-cyano-2-fluorobenzoic acid is a multifunctional benzoic acid derivative featuring bromo (Br), cyano (CN), and fluoro (F) substituents at positions 6, 3, and 2, respectively. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The bromo and fluoro groups enhance electrophilic reactivity, while the cyano group serves as a strong electron-withdrawing moiety, influencing both acidity and downstream chemical transformations.
Properties
IUPAC Name |
6-bromo-3-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHNKQLRGPGTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The reaction conditions for each step are carefully controlled to ensure high yield and purity. For example, the bromization step involves the use of bromine in the presence of a suitable catalyst, while the hydrolysis step requires acidic or basic conditions to convert intermediates into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyano-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Bromine: Used in the bromization step.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Acids/Bases: Used in hydrolysis reactions to convert cyano groups to carboxylic acids or amides.
Major Products
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Carboxylic Acids or Amides: Resulting from hydrolysis of the cyano group.
Scientific Research Applications
6-Bromo-3-cyano-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine, cyano, and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS: 935534-45-5)
Substituents : Br (6), F (2), OCH₃ (3).
Key Differences :
- The methoxy group at position 3 is electron-donating, reducing the benzoic acid’s acidity compared to the cyano-substituted analog.
- Methoxy groups are less reactive in nucleophilic substitution than cyano groups, limiting utility in coupling reactions. Applications: Primarily used as an intermediate in fine chemical synthesis. Safety data indicate standard handling protocols for halogenated aromatics .
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid
Substituents : Br (6), F (2), CF₃ (3).
Key Differences :
- The trifluoromethyl group (CF₃) is strongly electron-withdrawing, comparable to cyano. However, CF₃’s higher electronegativity may further increase acidity (predicted pKa ~1.5–2.5) versus the cyano analog (predicted pKa ~2.0–3.0).
- CF₃ groups enhance lipid solubility, making this compound more suitable for hydrophobic drug design.
Synthesis : Likely involves trifluoromethylation steps, which are costlier and require specialized reagents compared to cyanation .
3-Bromo-6-fluoro-2-methylbenzoic Acid
Substituents : Br (3), F (6), CH₃ (2).
Key Differences :
- Bromo at position 3 alters electronic effects, reducing para-directed reactivity compared to 6-bromo substitution.
- Methyl groups are electron-donating, lowering acidity (pKa ~3.5–4.5) and stabilizing the aromatic ring against electrophilic attack. Synthetic Yield: Reported 90% yield via bromination with AgNO₃ catalysis, suggesting efficient bromine positioning strategies .
6-Amino-2-chloro-3-fluorobenzoic Acid (CAS: 681459-97-2)
Substituents : NH₂ (6), Cl (2), F (3).
Key Differences :
- Amino groups are electron-donating, drastically reducing acidity (pKa ~4.5–5.5) and enabling hydrogen bonding.
- Applications: Used in peptide mimetics and dyes due to amino functionality .
Comparative Data Table
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Predicted pKa | Key Applications |
|---|---|---|---|---|
| 6-Bromo-3-cyano-2-fluorobenzoic acid | Br (6), CN (3), F (2) | ~243.9 | 2.0–3.0 | Pharmaceuticals, catalysis |
| 6-Bromo-2-fluoro-3-methoxybenzoic acid | Br (6), F (2), OCH₃ (3) | ~263.1 | 3.5–4.5 | Fine chemicals |
| 6-Bromo-2-fluoro-3-(trifluoromethyl) | Br (6), F (2), CF₃ (3) | ~287.0 | 1.5–2.5 | Lipophilic drug intermediates |
| 3-Bromo-6-fluoro-2-methylbenzoic acid | Br (3), F (6), CH₃ (2) | ~233.0 | 3.5–4.5 | Agrochemicals |
| 6-Amino-2-chloro-3-fluorobenzoic acid | NH₂ (6), Cl (2), F (3) | ~203.6 | 4.5–5.5 | Peptide mimetics |
Research Findings and Insights
- Acidity Trends : Electron-withdrawing groups (CN, CF₃, Br) at position 3 significantly lower the pKa of the benzoic acid, enhancing solubility in polar solvents and reactivity in esterification or amidation reactions .
- Synthetic Challenges: Introducing cyano groups requires precise conditions (e.g., Rosenmund-von Braun or nucleophilic substitution), whereas methoxy or methyl groups are more straightforward to install .
- Safety Considerations: Cyano-substituted compounds may pose higher toxicity risks compared to methoxy or methyl analogs, necessitating stringent handling protocols .
Biological Activity
6-Bromo-3-cyano-2-fluorobenzoic acid (BCFBA) is an aromatic compound with significant potential in medicinal chemistry and biological research. This compound features a unique combination of bromine, cyano, and fluorine substituents on a benzoic acid core, which enhances its reactivity and biological activity. This article explores the biological activity of BCFBA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H4BrFNO2
- Molecular Weight : 244.02 g/mol
- IUPAC Name : this compound
The presence of the bromine atom, cyano group, and fluorine atom contributes to its distinctive chemical properties, making it a valuable intermediate in organic synthesis and a candidate for drug development.
BCFBA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The unique substituents on the benzene ring can enhance binding affinity and selectivity for molecular targets. Key mechanisms include:
- Enzyme Inhibition : BCFBA may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound can potentially modulate receptor activity, influencing various physiological processes.
Biological Applications
Research indicates that BCFBA has several promising applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that BCFBA may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that BCFBA could possess similar properties.
- Drug Development : BCFBA serves as a building block for synthesizing more complex biologically active compounds, particularly in the development of kinase inhibitors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of BCFBA, a comparative analysis with structurally related compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-fluorobenzoic acid | C7H4BrFNO2 | Lacks cyano group; primarily studied for herbicidal properties. |
| 4-Bromo-2-chloro-6-fluorobenzoic acid | C8H4BrClFNO2 | Contains chlorine; investigated for antimicrobial effects. |
| 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | Amino group enhances biological activity; studied for anticancer properties. |
BCFBA's unique combination of functional groups allows for distinct reactivity patterns and potential biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of BCFBA's biological activity:
- Synthesis and Evaluation : A study synthesized BCFBA through a multi-step process involving nucleophilic substitution reactions. The synthesized compound was evaluated for its cytotoxicity against several cancer cell lines, demonstrating significant activity (IC50 values in the low micromolar range) .
- Mechanistic Insights : Computational studies have indicated that BCFBA interacts favorably with ATP-binding sites in kinases, suggesting a mechanism of action similar to known kinase inhibitors .
- Pharmacological Screening : Pharmacological evaluations revealed that BCFBA exhibits selective inhibition against specific cancer cell lines while showing minimal toxicity towards normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
